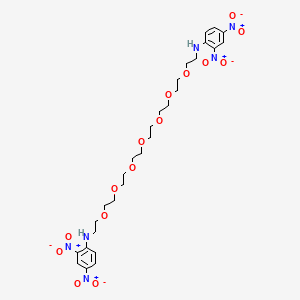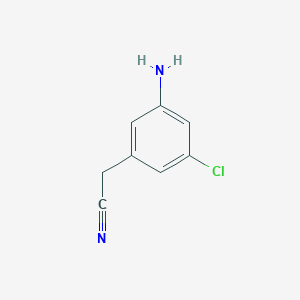
2-(3-Amino-5-chlorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-5-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of acetonitrile, featuring an amino group and a chlorine atom attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-chlorophenyl)acetonitrile typically involves the cyanomethylation of amino-substituted arenes. One common method uses acetonitrile as the cyanomethyl source and a catalyst such as FeCl2, with DTBP as the oxidant . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanomethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of robust catalysts and efficient separation techniques is crucial to achieve high throughput and product quality.
化学反応の分析
Types of Reactions
2-(3-Amino-5-chlorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides and other oxidized derivatives.
Reduction: Primary amines and related compounds.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
科学的研究の応用
2-(3-Amino-5-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Amino-5-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
(3-Chlorophenyl)acetonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Chlorobenzyl cyanide: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-(3-Amino-5-chlorophenyl)acetonitrile is unique due to the presence of both amino and chloro groups on the phenyl ring, providing a versatile platform for further chemical modifications
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
2-(3-amino-5-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5H,1,11H2 |
InChIキー |
LMTGSVGBFFIPJR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N)Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



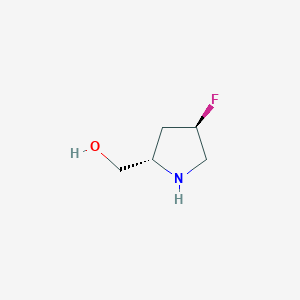
![methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate](/img/structure/B14084470.png)
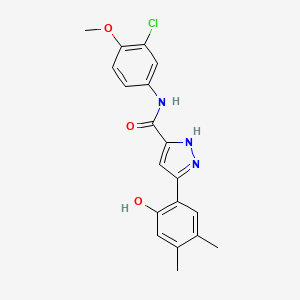
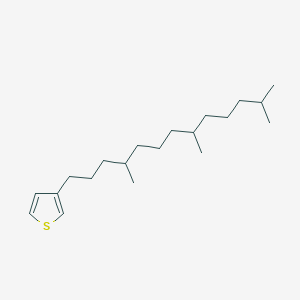
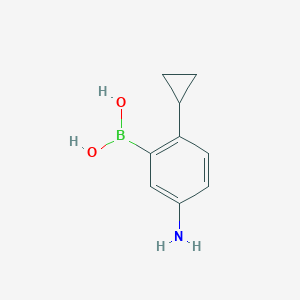
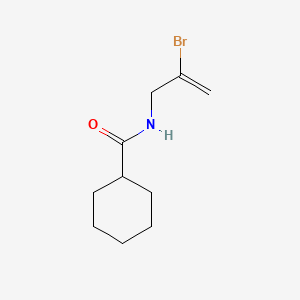


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)

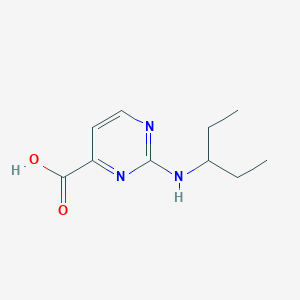
![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)
